molecular formula C18H17FN4 B2515541 2-[4-(4-Fluorophenyl)piperazino]quinoxaline CAS No. 339104-74-4

2-[4-(4-Fluorophenyl)piperazino]quinoxaline

Cat. No. B2515541
CAS RN: 339104-74-4
M. Wt: 308.36
InChI Key: XGLWULKOSRUJEY-UHFFFAOYSA-N
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Description

The compound "2-[4-(4-Fluorophenyl)piperazino]quinoxaline" and its derivatives have been the subject of various studies due to their potential biological activities. These compounds are characterized by a quinoxaline core scaffold and are modified by substituents on both the quinoxaline ring and the phenyl ring of the piperazine moiety. The structural variations of these compounds have been shown to significantly affect their biological activities, including antitumor, antibacterial, and antiproliferative properties .

Synthesis Analysis

The synthesis of quinoxaline derivatives typically involves the reaction of appropriate precursors such as diamino benzene with dicarbonyl compounds or through cyclization processes. For instance, the synthesis of 6-fluoro-7-piperazinyl quinoxaline derivatives was achieved by reacting 1,2-diamino-4-fluoro-5-(4-methyl-1-piperazinyl)benzene with various 1,2-dicarbonyl compounds . Another approach involved the regiospecific displacement of a sulfinyl group and subsequent intramolecular cyclization to generate the isothiazoloquinoline nucleus . These methods highlight the versatility in synthesizing quinoxaline derivatives with different substituents to modulate their biological activities.

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is characterized by the presence of a piperazine ring, which often adopts a chair conformation, and a quinoxaline or quinoline core. The orientation of substituents, such as the aldehyde group in some derivatives, is influenced by the steric hindrance of the piperazinyl group, leading to various dihedral angles and conformations . The crystal structures of these compounds can exhibit different types of intermolecular interactions, such as C-H...O, C-H...π_aryl, and π_aryl...π_aryl, which contribute to their supramolecular architectures .

Chemical Reactions Analysis

The chemical reactivity of "2-[4-(4-Fluorophenyl)piperazino]quinoxaline" derivatives is influenced by the functional groups present on the core scaffold and the substituents attached to it. For example, the presence of a sulfonyl group on the phenyl ring of the piperazine moiety allows for further chemical modifications, such as the introduction of additional substituents through reactions like sulfonation or nitration . The fluorine atom on the quinoxaline ring can also play a role in the chemical reactivity, potentially affecting the electrophilic and nucleophilic properties of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can significantly alter these properties, affecting the compound's suitability for pharmaceutical applications. For instance, the presence of bulky substituents can influence the compound's crystal packing and, consequently, its melting point . Additionally, the electronic properties of the substituents can affect the compound's overall polarity and solubility in various solvents .

Scientific Research Applications

Overview of Quinoxaline and its Derivatives

Quinoxaline and its derivatives are known for their broad spectrum of applications in medicine, pharmacology, and pharmaceutics. These compounds exhibit a wide range of pharmacological activities, including antitumor, antibacterial, antifungal, and antiviral effects. The structural versatility of quinoxaline allows it to serve as a scaffold for designing novel therapeutic agents targeting various diseases. Recent studies have highlighted the synthesis and bioactive potential of quinoxaline-containing sulfonamides, emphasizing their therapeutic promise against conditions such as cancer and infectious diseases (Irfan et al., 2021).

Quinoxaline in Antiviral Research

The antiviral properties of benzazine derivatives, including quinoxaline, have been extensively reviewed, demonstrating their potential in designing effective antiviral drugs. This research direction is particularly relevant for developing new therapies against emerging viral pathogens, highlighting the adaptability of quinoxaline derivatives in addressing global health challenges (Mochulskaya et al., 2021).

Biomedical Applications of Quinoxaline

Quinoxaline derivatives have been identified as key compounds in biomedical research, offering a range of applications from antimicrobial activities to chronic and metabolic disease treatment. The ability to modify the quinoxaline structure has opened new avenues for its application in treating and managing various health conditions, demonstrating its significance in the development of new therapeutic agents (Pereira et al., 2015).

Piperazine Derivatives in Therapeutic Development

Piperazine, a core component of 2-[4-(4-Fluorophenyl)piperazino]quinoxaline, plays a crucial role in drug design, showing a broad spectrum of therapeutic uses. Piperazine derivatives have been explored for their antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties, among others. These compounds' versatility underscores their potential in medicinal chemistry, offering a solid foundation for developing new drugs with enhanced efficacy and safety profiles (Rathi et al., 2016).

properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4/c19-14-5-7-15(8-6-14)22-9-11-23(12-10-22)18-13-20-16-3-1-2-4-17(16)21-18/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLWULKOSRUJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601327029
Record name 2-[4-(4-fluorophenyl)piperazin-1-yl]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648975
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[4-(4-Fluorophenyl)piperazin-1-yl]quinoxaline

CAS RN

339104-74-4
Record name 2-[4-(4-fluorophenyl)piperazin-1-yl]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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